molecular formula C9H15NO2 B7637382 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone

1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone

Cat. No. B7637382
M. Wt: 169.22 g/mol
InChI Key: XTZUVNLOYOQDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone, also known as OANE, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. OANE belongs to the class of spirocyclic ketones, which are known for their diverse biological activities.

Scientific Research Applications

1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In particular, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to have potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against a range of bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is its diverse biological activities, which make it a promising candidate for further research and development. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of this compound is its moderate yield, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for research on 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additional studies are needed to further elucidate the mechanism of action of this compound and to optimize its potency and selectivity. Additionally, the potential for this compound to interact with other drugs and to cause adverse effects should be further investigated. Finally, the development of more efficient synthesis methods for this compound may increase its availability for further research and development.

Synthesis Methods

The synthesis of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone involves the reaction of 2-amino-1,3-propanediol with 2-bromoacetophenone, followed by cyclization with formaldehyde to form the spirocyclic ketone. The yield of the synthesis is moderate, but the purity can be improved through further purification techniques.

properties

IUPAC Name

1-(2-oxa-8-azaspiro[3.5]nonan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(11)10-4-2-3-9(5-10)6-12-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUVNLOYOQDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2(C1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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